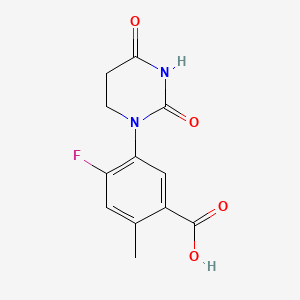amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a difluorocyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid typically involves multiple steps, including the protection of amines with the Boc group, alkylation, and subsequent functional group transformations. One common method involves the alkylation of a precursor compound with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable synthesis, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Boc Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine.
Applications De Recherche Scientifique
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection during synthetic transformations, while the difluorocyclohexyl moiety can interact with biological targets through hydrophobic interactions and hydrogen bonding. The exact molecular pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Shares the Boc and methylamino groups but differs in the aromatic ring structure.
2-(tert-Butylcarbonylamino)phenylboronic acid: Contains a Boc-protected amine and a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the presence of the difluorocyclohexyl moiety, which imparts distinct chemical and biological properties compared to other Boc-protected compounds.
Propriétés
Formule moléculaire |
C14H23F2NO4 |
|---|---|
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
2-(4,4-difluorocyclohexyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17(4)10(11(18)19)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,18,19) |
Clé InChI |
MWWRFIALOUHJIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(C1CCC(CC1)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


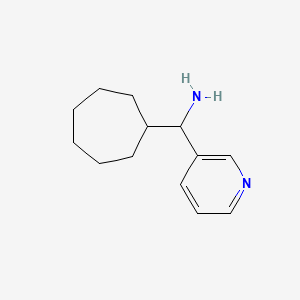
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)
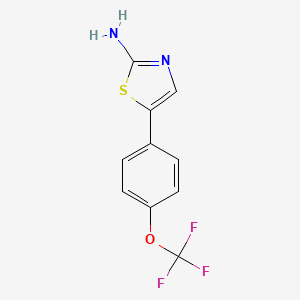
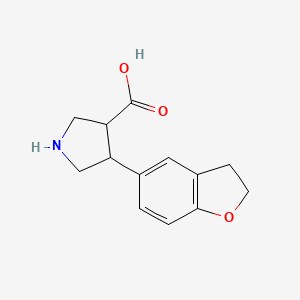

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)
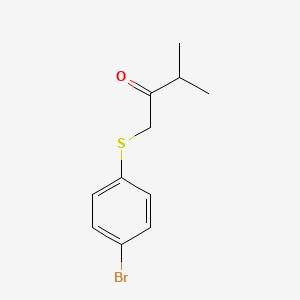

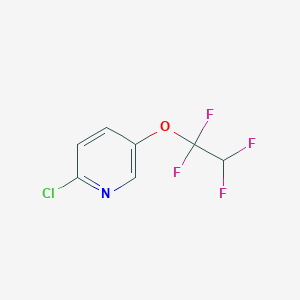
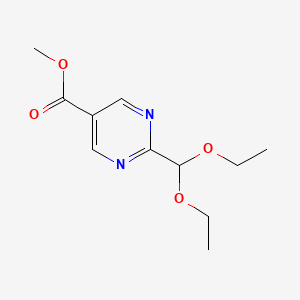
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
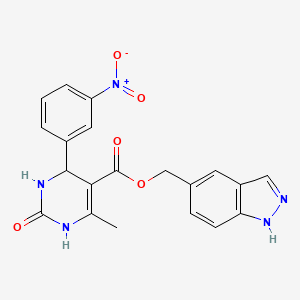
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
